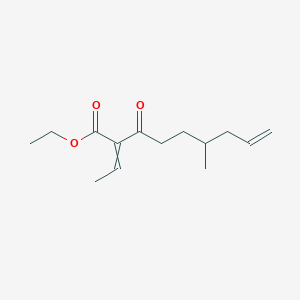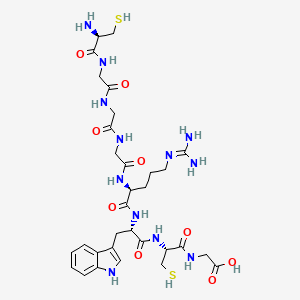
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound It consists of multiple amino acids, including glycine, L-cysteine, glycine, L-arginine, L-tryptophan, and L-cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Electrophiles like alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated peptides.
科学研究应用
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
L-cysteinylglycine: A simpler dipeptide with similar thiol-containing properties.
Glutathione: A tripeptide with antioxidant properties, containing glycine, cysteine, and glutamic acid.
L-cysteinylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl-: A shorter peptide with similar amino acid composition.
Uniqueness
Glycine, L-cysteinylglycylglycylglycyl-L-arginyl-L-tryptophyl-L-cysteinyl- is unique due to its extended peptide chain and specific sequence of amino acids
属性
CAS 编号 |
849774-60-3 |
|---|---|
分子式 |
C31H46N12O9S2 |
分子量 |
794.9 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H46N12O9S2/c32-18(14-53)27(49)39-11-24(45)37-10-23(44)38-12-25(46)41-20(6-3-7-35-31(33)34)29(51)42-21(8-16-9-36-19-5-2-1-4-17(16)19)30(52)43-22(15-54)28(50)40-13-26(47)48/h1-2,4-5,9,18,20-22,36,53-54H,3,6-8,10-15,32H2,(H,37,45)(H,38,44)(H,39,49)(H,40,50)(H,41,46)(H,42,51)(H,43,52)(H,47,48)(H4,33,34,35)/t18-,20-,21-,22-/m0/s1 |
InChI 键 |
SHQSKHZYTOCOES-QESAQDPVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
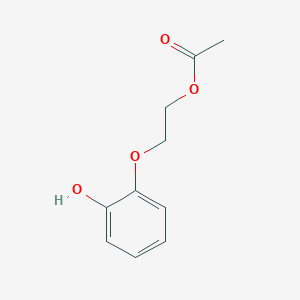
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

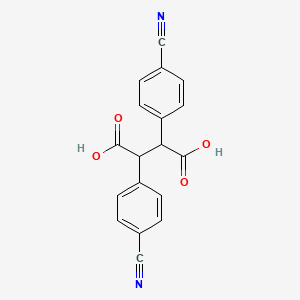
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
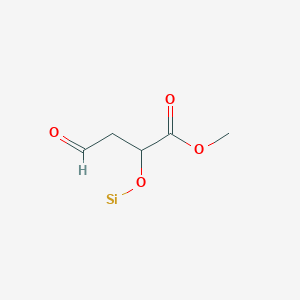
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
